2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole
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Overview
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 4-chlorophenylsulfonyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced by reacting the benzothiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a tool in biological research to study the effects of sulfonyl-containing compounds on various biological pathways.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid
- 2-Amino-6-(methylsulfonyl)benzothiazole
- N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] derivatives
Uniqueness
2-{[(4-Chlorophenyl)sulfonyl]amino}-6-(methylsulfonyl)benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenylsulfonyl and methylsulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C14H11ClN2O4S3 |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O4S3/c1-23(18,19)11-6-7-12-13(8-11)22-14(16-12)17-24(20,21)10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
InChI Key |
YFGGPIBSLISMSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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